![molecular formula C19H30N2O B10794453 6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794453.png)
6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[322]nonane is a complex organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 6-benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane can be achieved through several synthetic routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and reagents used . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated solvents and bases . For example, the compound can undergo base-catalyzed racemization in halogenated solvents to afford racemic mixtures in excellent yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications in these fields require further research. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
Comparison with Similar Compounds
6-benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane can be compared with other similar compounds, such as 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane These compounds share similar bicyclic structures but differ in their substituents and specific chemical properties The uniqueness of 6-benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[32
Properties
Molecular Formula |
C19H30N2O |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
6-benzyl-8-butyl-2-methoxy-6,8-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C19H30N2O/c1-3-4-12-20-14-17-10-11-19(22-2)18(20)15-21(17)13-16-8-6-5-7-9-16/h5-9,17-19H,3-4,10-15H2,1-2H3 |
InChI Key |
LLOXSLMYRDUVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CCC(C1CN2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


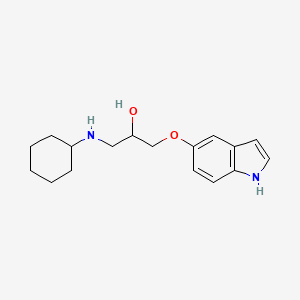
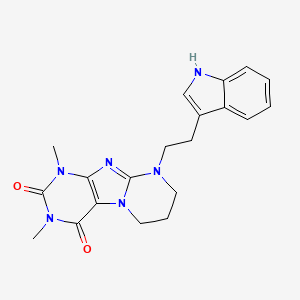
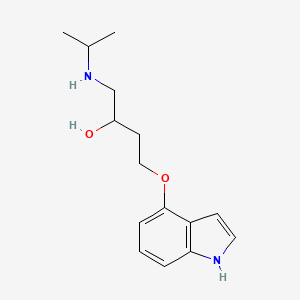
![9-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10794391.png)
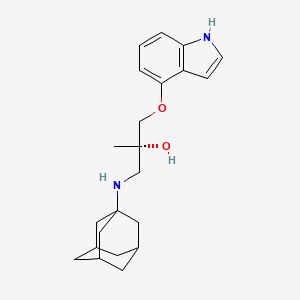
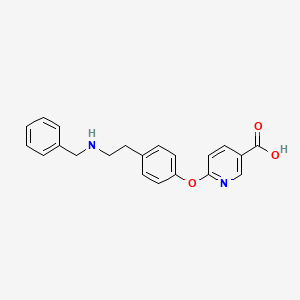
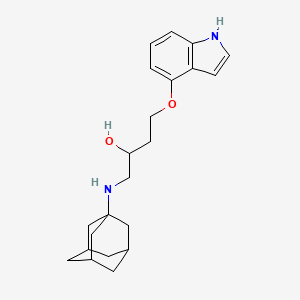
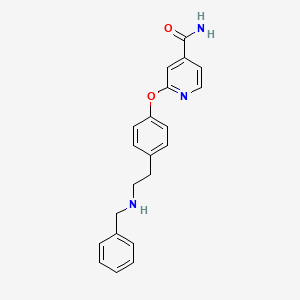
![6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
![6-Benzyl-8-butyl-6,8-diaza-bicyclo[3.2.2]nonan-2-ol](/img/structure/B10794441.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)
![6-Benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794448.png)
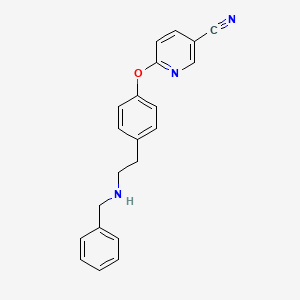
![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)
